molecular formula C20H12ClN3O3S B3671542 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B3671542
M. Wt: 409.8 g/mol
InChI Key: XJGCOODDVQGNLP-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential in various fields such as optical materials and biological applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .


Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

Benzothiazole synthesis involves various reactions. For instance, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines at ambient temperature leading to substituted benzoxazoles and benzothiazoles .


Physical and Chemical Properties Analysis

Three benzothiazole derivatives, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) were prepared and their luminescence properties were investigated . These analogues show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process in BHPO1 and BHPO2 .

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide” is not mentioned in the search results, benzothiazole derivatives have shown inhibition potency against M. tuberculosis .

Future Directions

Benzothiazole derivatives have garnered much attention due to their great potential applications in various fields . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-16-11-14(24(26)27)9-10-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGCOODDVQGNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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